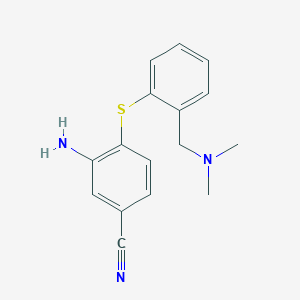

3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile

Descripción general

Descripción

Está marcado con carbono-11, un isótopo radiactivo, y se ha utilizado como radioligando en neuroimagen con tomografía por emisión de positrones (PET) desde alrededor del año 2000 . DASB se considera uno de los radioligandos superiores para los estudios PET del transportador de serotonina en el cerebro debido a su alta selectividad .

Métodos De Preparación

La preparación de 3-amino-4-(2-dimetilaminometilfenilsulfanyl)-benzonitrilo implica varias rutas sintéticas. Un método involucra el uso de metilación con carbono-11, que está totalmente automatizado utilizando un módulo de síntesis . El proceso incluye el uso de etanol como único solvente orgánico para la limpieza del módulo de síntesis, la metilación con carbono-11, la purificación por cromatografía líquida de alta resolución (HPLC) y la reformulación . Otro método implica el uso de [11C]CH3I, con rendimientos radioquímicos basados en [11C]CH3I corregidos por desintegración . La síntesis y purificación de [11C]DASB están optimizadas para asegurar altos rendimientos y pureza .

Análisis De Reacciones Químicas

3-amino-4-(2-dimetilaminometilfenilsulfanyl)-benzonitrilo experimenta varias reacciones químicas, incluida la metilación y el marcado radiactivo con carbono-11 . El compuesto se sintetiza utilizando metilación con carbono-11, que implica el uso de [11C]MeOTf pasado a través de un bucle HPLC . Los productos marcados se purifican luego por HPLC semi-preparativa y se reformulan en solución salina etanólica . El producto principal formado a partir de estas reacciones es [11C]DASB, que se utiliza como radioligando para la obtención de imágenes PET .

Aplicaciones Científicas De Investigación

Neuroimaging and Serotonin Transporter Studies

The primary application of [^11C]DASB is in neuroimaging studies focused on the serotonin transporter. SERT plays a crucial role in regulating serotonergic neurotransmission by reuptaking serotonin from the synaptic cleft. Abnormalities in SERT function have been linked to various neuropsychiatric disorders, including depression and anxiety disorders.

Clinical Research and Diagnostic Applications

[^11C]DASB has been employed in clinical research to investigate the role of serotonin transporters in various psychiatric conditions. For instance, studies have shown that alterations in SERT binding potential can serve as biomarkers for conditions such as major depressive disorder and obsessive-compulsive disorder .

Case Study: Seasonal Variation in SERT Binding

A notable study investigated seasonal variations in SERT binding among healthy volunteers over several years. The findings indicated that serotonin transporter binding potential correlated with seasonal changes and sunlight exposure, suggesting environmental factors may influence serotonergic function .

Comparison with Other Radioligands

[^11C]DASB is often compared with other radioligands used for imaging SERT, such as [^11C]ADAM and [^11C]MADAM. Each of these compounds has unique binding profiles and affinities, making them suitable for different research contexts. Comparative studies highlight [^11C]DASB's superior selectivity and lower off-target binding, enhancing its effectiveness for precise imaging of SERT .

Table 1: Comparison of Radioligands for SERT Imaging

| Radioligand | Affinity (nM) | Selectivity | Main Application |

|---|---|---|---|

| [^11C]DASB | ~1 | High | PET imaging of SERT |

| [^11C]ADAM | ~5 | Moderate | PET imaging of SERT |

| [^11C]MADAM | ~10 | Moderate | PET imaging of SERT |

Table 2: Summary of Key Studies Using [^11C]DASB

Mecanismo De Acción

El mecanismo de acción de 3-amino-4-(2-dimetilaminometilfenilsulfanyl)-benzonitrilo involucra su unión al transportador de serotonina . El compuesto está marcado con carbono-11, lo que permite su uso como radioligando para la obtención de imágenes PET . Cuando se administra, DASB se une al transportador de serotonina en el cerebro, lo que permite la visualización y cuantificación de los sitios de unión del transportador de serotonina . Esta unión es crucial para comprender el papel del transportador de serotonina en varios trastornos psiquiátricos y para controlar los efectos de la terapia antidepresiva .

Comparación Con Compuestos Similares

3-amino-4-(2-dimetilaminometilfenilsulfanyl)-benzonitrilo se compara con otros compuestos similares utilizados como radioligandos PET para la obtención de imágenes del transportador de serotonina. Algunos de estos compuestos incluyen [11C]ADAM, [11C]MADAM, [11C]AFM, [11C]DAPA, [11C]McN5652 y [11C]-NS 4194 . También se ha sugerido una molécula relacionada con DASB, que puede estar marcada con flúor-18, como radioligando PET . Además, la tomografía computarizada por emisión de fotón único (SPECT) utilizando el radioisótopo yodo-123 tiene disponibles más radioligandos, como [123I]ODAM, [123I]IDAM, [123I]ADAM y [123I]β-CIT . DASB es único debido a su alta selectividad para el transportador de serotonina y su uso generalizado en estudios de neuroimagen .

Actividad Biológica

3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile, commonly referred to as DASB, is a compound that has garnered attention for its biological activities, particularly in relation to the serotonin transporter (SERT). This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C18H18N2S

- Molecular Weight: 298.41 g/mol

- IUPAC Name: this compound

DASB functions primarily as a selective radioligand for SERT, allowing for in vivo visualization through positron emission tomography (PET). The compound binds specifically to SERT, facilitating the study of serotonin dynamics in various conditions, including mood disorders and neuropsychiatric conditions. The binding affinity and selectivity of DASB for SERT have been demonstrated through various kinetic modeling strategies that analyze tissue data from PET scans .

Biological Activity and Therapeutic Potential

DASB's primary biological activity revolves around its interaction with the serotonin transporter. Research indicates that it can effectively inhibit serotonin reuptake, thereby potentially enhancing serotonergic signaling. This property makes it a valuable tool in understanding and potentially treating conditions such as depression and anxiety disorders.

Case Studies

- Kinetic Modeling in Humans : A study evaluated the binding of [(11)C]-DASB to SERT in healthy humans. The results indicated that a one-tissue compartment model provided a reliable fit for the data across various brain regions, confirming DASB's effectiveness in measuring SERT occupancy .

- Ketamine Interaction : Another study investigated the effects of ketamine on SERT using DASB as a tracer. While ketamine did not significantly inhibit DASB binding at therapeutic doses, there was a positive correlation between ketamine plasma levels and SERT occupancy, suggesting that higher doses may yield different results .

Comparative Analysis

The following table summarizes key findings related to DASB's biological activity compared to other SERT ligands:

| Compound | Binding Affinity (nM) | Selectivity for SERT | Clinical Application |

|---|---|---|---|

| This compound (DASB) | 0.5 | High | Imaging serotonergic activity |

| Other SERT ligands | Varies | Moderate to High | Various psychiatric disorders |

Research Findings

Recent research has highlighted several important aspects of DASB's biological activity:

- In Vivo Imaging : DASB is utilized extensively in PET imaging studies to visualize SERT distribution and density in the human brain.

- Clinical Relevance : Understanding SERT dynamics using DASB can aid in developing targeted therapies for mood disorders, providing insights into treatment efficacy and mechanisms .

Propiedades

IUPAC Name |

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18/h3-9H,11,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLEPXXYOYDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027386 | |

| Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627490-01-1 | |

| Record name | DASB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627490011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP549Z0645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.